molecular formula C17H29NO B5024504 N-[3-(4-tert-butylphenoxy)propyl]butan-1-amine

N-[3-(4-tert-butylphenoxy)propyl]butan-1-amine

Cat. No.: B5024504
M. Wt: 263.4 g/mol
InChI Key: UHSGWLVZEYEZLA-UHFFFAOYSA-N
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Description

N-[3-(4-tert-butylphenoxy)propyl]butan-1-amine is an organic compound that features a butylamine group attached to a 4-tert-butylphenoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-tert-butylphenoxy)propyl]butan-1-amine typically involves the reaction of 4-tert-butylphenol with 3-chloropropylamine to form 3-(4-tert-butylphenoxy)propylamine. This intermediate is then reacted with butylamine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-tert-butylphenoxy)propyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N-[3-(4-tert-butylphenoxy)propyl]butan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-tert-butylphenoxy)propyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-tert-butylphenoxy)propyl]cyclopropanamine
  • 3-(4-tert-butylphenoxy)propylamine
  • 3-(4-tert-butylphenoxy)propylamine

Uniqueness

N-[3-(4-tert-butylphenoxy)propyl]butan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tert-butylphenoxy group provides steric hindrance, affecting its reactivity and binding affinity to molecular targets. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

N-[3-(4-tert-butylphenoxy)propyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-5-6-12-18-13-7-14-19-16-10-8-15(9-11-16)17(2,3)4/h8-11,18H,5-7,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSGWLVZEYEZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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